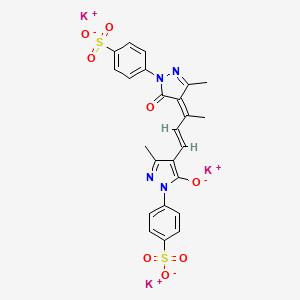

Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate

Overview

Description

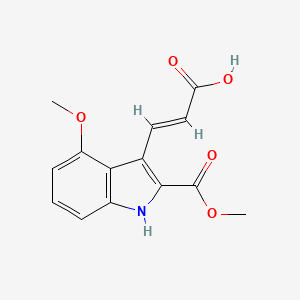

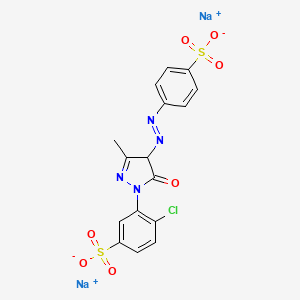

The compound “Ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. It contains functional groups such as carboxylate, nitro, and vinyl, which are common in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole group suggests a fused ring structure, which is a common motif in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the nitro group might be reduced to an amino group, and the carboxylate group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxylate and nitro could enhance its solubility in polar solvents .Scientific Research Applications

Novel Synthetic Routes and Reaction Mechanisms

An Abnormal Barton–Zard Reaction : The Barton–Zard reaction, a notable synthetic route for pyrrole derivatives, was investigated using related indole compounds. Specifically, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under Barton–Zard conditions led to an unexpected product formation, demonstrating the reaction's versatility and potential for creating novel indole-based structures (Pelkey, Chang, & Gribble, 1996).

Regioselective C-H Functionalization : A study on palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes highlighted a regioselective C-H functionalization approach. This method efficiently produces 2-vinylated indoles through directed C-H functionalization and decarboxylation, showcasing a powerful tool for the functionalization of indole and related heteroaromatic rings (Maehara, Tsurugi, Satoh, & Miura, 2008).

Synthesis of Pyrrolo[2,3-b]indole Derivatives : Research into the synthesis of 4H-furo[3,2-b]indole derivatives involved preparing methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates from deoxygenation and thermolysis reactions. This study offers insights into the preparation of indole-2-carboxylic acid derivatives, contributing to the broader understanding of indole chemistry (Tanaka, Yakushijin, & Yoshina, 1979).

Applications in Material Science

pH-Sensitive Nanogel Development : A study on poly(ethylene glycol) (PEG) possessing polymerizable groups synthesized via anionic polymerization of ethylene oxide led to the development of pH-sensitive nanogels. These nanogels, designed for potential utility in diagnostics and controlled drug releasing devices, illustrate the application of ethyl 3-(2-carboxy-vinyl)-5-nitro-1H-indole-2-carboxylate related chemistry in material science (Hayashi, Iijima, Kataoka, & Nagasaki, 2004).

Mechanism of Action

Target of action

Many compounds with an indole core structure are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific targets would depend on the exact structure and functional groups of the compound .

Mode of action

The mode of action of a compound is determined by its interaction with its biological targets. This can involve binding to a target, inhibiting its function, or modulating its activity .

Biochemical pathways

Compounds can affect various biochemical pathways depending on their targets. For example, some indole derivatives have been found to exhibit antibacterial activities against various microorganisms .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. These properties determine how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .

Result of action

The result of a compound’s action can vary widely, from inhibiting the growth of bacteria to modulating the activity of a specific enzyme. The exact effects would depend on the compound’s targets and mode of action .

Action environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(2-ethoxycarbonyl-5-nitro-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c1-2-22-14(19)13-9(4-6-12(17)18)10-7-8(16(20)21)3-5-11(10)15-13/h3-7,15H,2H2,1H3,(H,17,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKYHZYBCBZETG-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(Tert-butoxy)carbonylamino]-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B1512347.png)

![2-Chloro-9H-pyrimido[4,5-B]indole](/img/structure/B1512369.png)

![1-(Benzo[c][1,2,5]thiadiazol-4-yl)ethanone](/img/structure/B1512383.png)